molecular formula C23H18BrNO5 B4042950 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-bromo-3-nitrobenzoate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-bromo-3-nitrobenzoate

Cat. No.: B4042950
M. Wt: 468.3 g/mol
InChI Key: IDNCVQXXYLTIDC-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-bromo-3-nitrobenzoate is a useful research compound. Its molecular formula is C23H18BrNO5 and its molecular weight is 468.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.03684 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Analysis

Research involving similar compounds focuses on detailed molecular structure analysis, including FT-IR (Fourier-transform infrared spectroscopy), crystal structure, and computational methods to predict vibrational wavenumbers, hyperpolarizability, and charge transfer mechanisms. These studies are crucial for understanding the electronic and geometric properties that contribute to the functionality of such compounds in various applications, such as nonlinear optics and molecular electronics. The stability of molecules, derived from hyper-conjugative interactions and charge delocalization, is analyzed using NBO (Natural Bond Orbital) analysis, providing insights into their potential applications in designing materials with desired electronic properties (Kumar et al., 2014).

Synthesis and Reactivity

The synthetic approaches to analogous compounds highlight the versatility of these molecules in chemical synthesis. For instance, the preparation of benzoylnitrile oxide from dimethylphenacylsulfonium bromide and its subsequent reactions demonstrate the potential of such compounds in organic synthesis, including cycloaddition reactions which are pivotal in creating complex organic frameworks (Otsuji et al., 1971). This reactivity can be applied in synthesizing pharmaceuticals, agrochemicals, and materials science precursors.

Material Science and Luminescence Sensing

Some derivatives of dimethylphenyl compounds have been explored for their luminescence properties, especially in the development of lanthanide(III)-organic frameworks. These frameworks exhibit characteristic emission bands sensitive to specific chemicals, making them potential candidates for fluorescence sensing applications (Shi et al., 2015). Such materials are of interest for detecting environmental pollutants, in biomedical imaging, and as sensors in chemical manufacturing processes.

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 4-bromo-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO5/c1-14-8-9-17(12-15(14)2)21(26)22(16-6-4-3-5-7-16)30-23(27)18-10-11-19(24)20(13-18)25(28)29/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNCVQXXYLTIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-bromo-3-nitrobenzoate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-bromo-3-nitrobenzoate
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2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-bromo-3-nitrobenzoate
Reactant of Route 4
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-bromo-3-nitrobenzoate
Reactant of Route 5
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-bromo-3-nitrobenzoate
Reactant of Route 6
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-bromo-3-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.